

# Section 1: TRAPS (Tumor Necrosis Factor Receptor-Associated Periodic Syndrome)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TRAP-7  |           |
| Cat. No.:            | B130608 | Get Quote |

Core Concept: TRAPS is an autosomal dominant autoinflammatory disorder caused by heterozygous mutations in the TNFRSF1A gene, which encodes the Tumor Necrosis Factor Receptor 1 (TNFR1). These mutations lead to recurrent, prolonged episodes of fever and localized inflammation.

## **Biological Function and Pathophysiology**

The pathophysiology of TRAPS is complex and not fully elucidated, but it is primarily linked to the misfolding and intracellular accumulation of mutant TNFR1 protein.[1] This leads to cellular stress and aberrant activation of innate immune pathways.[1] Key proposed mechanisms include:

- Defective Receptor Shedding: Normally, the extracellular domain of TNFR1 can be cleaved from the cell surface to form soluble TNFR1 (sTNFR1), which acts as a decoy receptor to neutralize circulating TNF-α. Many TRAPS-associated mutations impair this shedding process, leading to lower levels of sTNFR1 and prolonged signaling from the cell surface.
- Endoplasmic Reticulum (ER) Stress: Misfolded mutant TNFR1 proteins accumulate in the ER, triggering the Unfolded Protein Response (UPR).[1] This ER stress can lead to the production of reactive oxygen species (ROS) and the activation of inflammatory signaling pathways, such as NF-κB and the MAPK pathway, independent of TNF-α binding.[1][2]
- Hyper-responsiveness to Stimuli: Leukocytes from TRAPS patients exhibit hyperresponsiveness to stimuli like lipopolysaccharide (LPS), leading to elevated production of



pro-inflammatory cytokines.

**Quantitative Data** 

| TNFRSF1A Mutation               | Category                             | Typical Phenotype                                                                      | Risk of Amyloidosis |
|---------------------------------|--------------------------------------|----------------------------------------------------------------------------------------|---------------------|
| C30R, C33Y, C52F,<br>C73R, C88Y | Cysteine Residue<br>Mutations        | Severe, early-onset,<br>long febrile episodes,<br>prominent<br>musculoskeletal pain.   | High                |
| T50M, F112I                     | Non-Cysteine<br>Structural Mutations | Moderate to severe phenotype.                                                          | Moderate            |
| R92Q, P46L                      | Low-Penetrance<br>Variants           | Milder, variable phenotype, sometimes asymptomatic. Also found in healthy populations. | Low                 |

Data compiled from multiple sources indicating genotype-phenotype correlations.

| Analyte                   | Patient Status  | Observation                | Fold Change vs. Healthy Controls (Approx.) |
|---------------------------|-----------------|----------------------------|--------------------------------------------|
| IL-6                      | Symptomatic     | Significantly Elevated     | >10-fold                                   |
| TNF-α                     | Symptomatic     | Significantly Elevated     | ~5 to 10-fold                              |
| IL-1β                     | Symptomatic     | Significantly Elevated     | ~5 to 10-fold                              |
| Soluble TNFR1<br>(sTNFR1) | Between Attacks | Significantly<br>Decreased | ~0.5 to 0.7-fold                           |

This table summarizes typical findings from studies comparing cytokine levels in TRAPS patients to healthy controls. Absolute values vary significantly between studies and individuals.



## **Signaling and Pathogenic Pathways**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ATP Cell Viability Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Revisiting TNF Receptor-Associated Periodic Syndrome (TRAPS): Current Perspectives | MDPI [mdpi.com]
- To cite this document: BenchChem. [Section 1: TRAPS (Tumor Necrosis Factor Receptor-Associated Periodic Syndrome)]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b130608#trap-7-biological-function-and-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com